(2R)-2-aminohexan-1-ol

Catalog No.
S3012230
CAS No.
80696-28-2
M.F
C6H15NO
M. Wt
117.192
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-aminohexan-1-ol

CAS Number

80696-28-2

Product Name

(2R)-2-aminohexan-1-ol

IUPAC Name

(2R)-2-aminohexan-1-ol

Molecular Formula

C6H15NO

Molecular Weight

117.192

InChI

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1

InChI Key

DPEOTCPCYHSVTC-ZCFIWIBFSA-N

SMILES

CCCCC(CO)N

solubility

not available
  • Asymmetric Synthesis

    The chiral center in (2R)-2-aminohexan-1-ol makes it a potential candidate for use in asymmetric synthesis. Asymmetric synthesis allows for the production of enantiomerically pure compounds, which are crucial for many drugs and other pharmaceuticals. The amino and alcohol functionalities could be used to attach the molecule to a reaction intermediate, influencing the stereochemistry of the final product [].

  • Medicinal Chemistry

    The combination of an amino and an alcohol group can be found in many biologically active molecules. (2R)-2-Aminohexan-1-ol could serve as a starting material or intermediate in the synthesis of novel drugs or drug candidates. Research in this area would likely focus on modifying the molecule to target specific receptors or enzymes in the body [].

  • Material Science

    Amino alcohols can be used as building blocks in the creation of new materials. For example, they can be incorporated into polymers or used to modify surfaces. The properties of (2R)-2-aminohexan-1-ol, particularly its chirality, could be advantageous for designing materials with specific functionalities [].

(2R)-2-aminohexan-1-ol, also known as (R)-2-aminohexan-1-ol hydrochloride, is a chiral organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 115.20 g/mol. This compound features an amino group and a hydroxyl group, making it a primary amine and a primary alcohol. Its structure allows for specific interactions in biological systems, which is significant for its applications in medicinal chemistry and biochemistry .

, including:

  • Oxidation: The amino group can be oxidized to form oximes or nitriles.
  • Reduction: It can be reduced to yield primary amines.
  • Substitution: The hydroxyl group can be substituted using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides or other derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.
  • Substitution: Anhydrous conditions are typically employed with reagents like thionyl chloride or phosphorus tribromide .

Research indicates that (2R)-2-aminohexan-1-ol exhibits potential biological activities. It has been investigated for its role in enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact specifically with biological targets, which may lead to therapeutic effects in various medical applications. Additionally, it has been studied for its pharmacological properties, although further research is needed to fully elucidate its mechanisms of action.

The synthesis of (2R)-2-aminohexan-1-ol typically involves the reduction of corresponding ketone or aldehyde precursors. A common method is the catalytic hydrogenation of 2-aminohexan-1-one using palladium on carbon as a catalyst under hydrogen gas at mild conditions. In industrial settings, continuous flow hydrogenation methods are often employed for scalable production .

Industrial Production Methods

In industrial contexts, optimizing reaction conditions through continuous flow reactors can enhance yield and purity while minimizing side reactions. This approach facilitates consistent production of (2R)-2-aminohexan-1-ol.

(2R)-2-aminohexan-1-ol has diverse applications across various fields:

  • Chemistry: Serves as a chiral building block in organic synthesis.
  • Biology: Utilized in studying enzyme mechanisms and protein interactions.
  • Medicine: Investigated as a precursor in pharmaceutical synthesis.
  • Industry: Employed in producing fine chemicals and agrochemicals .

Several compounds share structural similarities with (2R)-2-aminohexan-1-ol, each possessing unique properties:

Compound NameStructural FeaturesUniqueness
(S)-2-aminohexan-1-ol hydrochlorideEnantiomer with similar propertiesDifferent biological activity
2-aminohexaneLacks hydroxyl groupDifferent reactivity
2-amino-1-butanolShorter carbon chainDistinct chemical properties
(S)-3-aminohexan-1-ol hydrochlorideSimilar structure but different positioningVariations in reactivity and biological effects
(S)-2,6-diaminohexan-1-ol dihydrochlorideContains additional amino groupsUnique reactivity due to multiple functional groups

Uniqueness

The uniqueness of (2R)-2-aminohexan-1-ol lies in its chiral nature and the specific arrangement of functional groups, allowing for targeted interactions within biological systems. This specificity enhances its value in asymmetric synthesis and stereochemical studies compared to its analogs .

XLogP3

0.5

Wikipedia

(R)-2-Amino-1-hexanol

Dates

Last modified: 08-17-2023

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